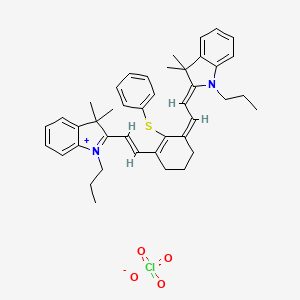

IR-792 perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C42H49ClN2O4S |

|---|---|

Molecular Weight |

713.4 g/mol |

IUPAC Name |

(2Z)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate |

InChI |

InChI=1S/C42H49N2S.ClHO4/c1-7-29-43-36-23-14-12-21-34(36)41(3,4)38(43)27-25-31-17-16-18-32(40(31)45-33-19-10-9-11-20-33)26-28-39-42(5,6)35-22-13-15-24-37(35)44(39)30-8-2;2-1(3,4)5/h9-15,19-28H,7-8,16-18,29-30H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

IJYUKSSLCNLVNM-UHFFFAOYSA-M |

Isomeric SMILES |

CCCN\1C2=CC=CC=C2C(/C1=C/C=C\3/CCCC(=C3SC4=CC=CC=C4)/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)CCC)(C)C.[O-]Cl(=O)(=O)=O |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3SC4=CC=CC=C4)C=CC5=[N+](C6=CC=CC=C6C5(C)C)CCC)(C)C.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to IR-792 Perchlorate: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the near-infrared (NIR) cyanine dye, IR-792 perchlorate. It also offers detailed experimental protocols for its application in cellular imaging, in vivo imaging, and photothermal therapy, making it an essential resource for researchers in drug development, bio-imaging, and cancer therapy.

Core Chemical and Physical Properties

This compound is a heptamethine cyanine dye known for its strong absorption in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1]

General Properties

| Property | Value | Reference |

| Synonym(s) | 2-[2-[3-[(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-2-(phenylthio)-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propylindolium perchlorate | |

| CAS Number | 207399-10-8 | |

| Molecular Formula | C₄₂H₄₉ClN₂O₄S | |

| Molecular Weight | 713.37 g/mol | |

| Appearance | Gold-green crystalline powder | |

| Melting Point | 201-203 °C |

Spectroscopic Properties

| Property | Value | Reference |

| Absorption Maximum (λmax) | 792 nm | [1] |

| Fluorescence Emission Maximum (λem) | ~810 - 830 nm (estimated based on typical Stokes shift for cyanine dyes) | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fluorescence Quantum Yield (Φ) | Reported to be very low | [2] |

| Fluorescence Lifetime | In the picosecond range | [2] |

Solubility

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| N,N-Dimethylformamide (DMF) | Soluble | [3] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [3] |

Experimental Protocols

The following are detailed methodologies for key applications of this compound. These protocols are based on established procedures for similar near-infrared cyanine dyes and can be adapted for specific experimental needs.

In Vitro Live Cell Imaging

This protocol outlines the steps for staining live cells in suspension or adherent cultures for fluorescence microscopy.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest

-

Centrifuge (for suspension cells)

-

Fluorescence microscope with appropriate NIR filters

Procedure:

-

Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.

-

Prepare staining solution: Dilute the stock solution in complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Cell Staining (Adherent Cells): a. Grow cells on coverslips or in imaging dishes to the desired confluency. b. Remove the culture medium and wash the cells once with PBS. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. d. Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.

-

Cell Staining (Suspension Cells): a. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). b. Resuspend the cell pellet in the staining solution. c. Incubate for 15-30 minutes at 37°C. d. Pellet the cells by centrifugation and remove the staining solution. e. Wash the cells by resuspending them in fresh, pre-warmed culture medium. Repeat the centrifugation and wash step twice.

-

Imaging: Mount the coverslips on a slide with a small volume of PBS or imaging buffer. Image the cells using a fluorescence microscope equipped with excitation and emission filters appropriate for the ~792 nm absorption and subsequent emission of this compound.

In Vivo Tumor Imaging in a Mouse Model

This protocol describes the systemic administration of this compound for non-invasive imaging of tumors in a xenograft mouse model.[4][5][6][7]

Materials:

-

This compound

-

Sterile, pyrogen-free vehicle for injection (e.g., a mixture of DMSO, Cremophor EL, and saline)

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

In vivo imaging system (e.g., IVIS, Pearl) with NIR imaging capabilities

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Prepare the injection solution: Formulate this compound in a biocompatible vehicle at a concentration suitable for intravenous injection. A typical dose for cyanine dyes is in the range of 0.1-1 mg/kg. The final formulation should be sterile-filtered.

-

Animal preparation: Anesthetize the tumor-bearing mouse using isoflurane.

-

Dye administration: Inject the this compound solution intravenously via the tail vein.

-

Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal time for tumor accumulation and contrast. Use appropriate excitation and emission filters for this compound.

-

Data analysis: Analyze the fluorescence intensity in the tumor region compared to surrounding healthy tissue to quantify dye accumulation.

Photothermal Ablation of Cancer Cells

This protocol provides a general framework for using this compound in the photothermal therapy of cancer cells, both in vitro and in vivo.[8][9][10][11][12]

Materials:

-

This compound

-

Appropriate delivery vehicle (e.g., cell culture medium for in vitro, sterile formulation for in vivo)

-

Cancer cells (in culture or as a tumor model)

-

High-power near-infrared laser (e.g., 808 nm)

-

Thermocouple or thermal imaging camera to monitor temperature

-

Cell viability assay (for in vitro experiments)

Procedure:

-

Incubate cells with this compound:

-

Laser Irradiation:

-

Temperature Monitoring:

-

During irradiation, monitor the temperature of the cells or tumor using a thermocouple or thermal imaging camera to ensure it reaches the desired ablative range (typically >45°C).[10]

-

-

Assess Therapeutic Efficacy:

Visualizations

Experimental Workflow for In Vivo Imaging and Photothermal Therapy

References

- 1. SERS-Coded Gold Nanorods as a Multifunctional Platform for Densely Multiplexed Near-Infrared Imaging and Photothermal Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High Precision Imaging of Microscopic Spread of Glioblastoma with a Targeted Ultrasensitive SERRS Molecular Imaging Probe [thno.org]

- 4. Protocol for covalent-targeted and activatable photoacoustic imaging agent for tumor imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]

- 8. Photo-thermal tumor ablation in mice using near infrared-absorbing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Tumor Strategies of Photothermal Therapy Combined with Other Therapies Using Nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

An In-Depth Technical Guide to the Spectroscopic Properties of IR-792 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectral properties of the near-infrared (NIR) cyanine dye, IR-792 perchlorate. This document is intended to be a valuable resource for researchers and professionals utilizing this dye in a variety of applications, including but not limited to, in vivo imaging, biosensing, and photothermal therapy.

Core Spectroscopic Data

The photophysical properties of this compound are crucial for its application and are summarized below. It is important to note that these properties can be influenced by the solvent environment.

| Solvent | Absorption Max (λmax) | Molar Absorptivity (ε) | Emission Max (λem) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) |

| Methanol (MeOH) | ~792 nm | Data not readily available | Data not readily available | Very low[1] | Data not readily available |

| Ethanol | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| General Range | ~792 nm[2] | High[2] | Not consistently reported | Very low[1] | Data not readily available |

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound is essential for its effective use. Below are detailed methodologies for conducting absorption and emission spectral measurements.

Protocol 1: Determination of Absorption Spectrum using UV-Vis Spectroscopy

This protocol outlines the steps to measure the absorption spectrum of this compound and determine its molar absorptivity.

1. Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

2. Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Dilutions:

-

Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations. The final concentrations should yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for the scan (e.g., 600-900 nm for this compound).

-

-

Blank Measurement:

-

Sample Measurement:

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot a graph of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (slope = ε × path length).

-

Protocol 2: Determination of Emission Spectrum using Fluorescence Spectroscopy

This protocol describes the steps to measure the fluorescence emission spectrum of this compound.

1. Materials and Equipment:

-

Solution of this compound of known concentration (prepared as in Protocol 1)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (with four polished sides)

-

Fluorometer equipped with a near-infrared detector

2. Procedure:

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength to the absorption maximum (λmax) of this compound determined from the UV-Vis spectrum.

-

Set the emission wavelength range to be scanned (e.g., 800-950 nm).

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.

-

-

Blank Measurement:

-

Fill a fluorescence cuvette with the pure solvent.

-

Place the cuvette in the sample holder and record a blank spectrum. This will account for any background fluorescence from the solvent and Raman scattering.

-

-

Sample Measurement:

-

Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the cuvette in the sample holder and record the fluorescence emission spectrum.

-

-

Data Correction and Analysis:

-

Subtract the blank spectrum from the sample spectrum to obtain the true emission spectrum of this compound.

-

Identify the wavelength of maximum emission (λem).

-

Visualizations

To further clarify the experimental workflows, the following diagrams are provided.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Fluorescence Emission Spectroscopy.

This guide provides a foundational understanding of the spectroscopic properties of this compound and standardized protocols for its characterization. For more specific applications, further optimization of these protocols may be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 6. science.valenciacollege.edu [science.valenciacollege.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Core Photophysical Properties of IR-792 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental photophysical characteristics of the near-infrared (NIR) cyanine dye, IR-792 perchlorate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology, drug development, and molecular imaging, offering detailed data, experimental methodologies, and visual representations of key workflows.

Core Photophysical Data

This compound is a heptamethine cyanine dye recognized for its strong absorption and fluorescence in the near-infrared spectrum. This characteristic makes it an ideal candidate for a variety of biomedical applications, particularly in deep-tissue in vivo imaging, where penetration of light is critical. The key spectral properties of this compound are summarized below.

| Parameter | Wavelength (nm) | Solvent/Conditions |

| Maximum Excitation (λmax) | ~792 | Varies with solvent |

| Maximum Emission (λem) | ~847-848 | Varies with solvent |

Note: The exact excitation and emission maxima can be influenced by the solvent environment due to solvatochromic effects. It is recommended to determine the optimal wavelengths experimentally for the specific conditions of use.

Experimental Protocol: Determination of Maximum Excitation and Emission Wavelengths

The following protocol outlines a standard procedure for determining the absorption and fluorescence spectra of this compound.

1. Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, DMSO, or PBS)

-

UV-Vis-NIR Spectrophotometer

-

Fluorometer/Spectrofluorometer with NIR detection capabilities

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

3. Determination of Maximum Absorption (Excitation) Wavelength:

-

Prepare a dilute working solution of this compound from the stock solution in the desired solvent (e.g., 10 µM).

-

Fill a quartz cuvette with the working solution and another with the pure solvent to serve as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 600-900 nm).

-

Replace the blank with the sample cuvette and acquire the absorption spectrum.

-

The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λmax).

4. Determination of Maximum Emission Wavelength:

-

Using the same working solution, fill a quartz cuvette suitable for fluorescence measurements.

-

Place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength of the fluorometer to the predetermined λmax (approximately 792 nm).

-

Scan the emission spectrum over a suitable range, starting from a wavelength slightly longer than the excitation wavelength to avoid interference (e.g., 810-950 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the maximum emission wavelength (λem).

Experimental Workflow: Synthesis of SERS Nanoparticles

This compound is frequently utilized as a reporter molecule in Surface-Enhanced Raman Scattering (SERS) for highly sensitive detection in biological systems. The following diagram illustrates a typical workflow for the synthesis of integrin-targeted SERS nanoparticles using this compound.

Caption: Workflow for the synthesis of integrin-targeted SERS nanoparticles using this compound.

This guide provides foundational information for the effective utilization of this compound in research and development. For more specific applications, further optimization of protocols and characterization of the dye in the relevant experimental context is recommended.

In-Depth Technical Guide to the Core Photophysical Properties of IR-792 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the near-infrared (NIR) cyanine dye, IR-792 perchlorate. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize fluorescent probes in their work.

Core Photophysical Data

The photophysical properties of fluorescent dyes are critical for their application in sensitive and quantitative biological assays. Below is a summary of the available data for this compound.

| Property | Value | Solvent/Conditions |

| Maximum Absorption Wavelength (λmax) | 792 nm[1] | Not specified |

| Molar Extinction Coefficient (ε) | Value not explicitly found in searches. A detailed protocol for its determination is provided below. For context, similar heptamethine cyanine dyes can have molar extinction coefficients in the range of 100,000 to 300,000 M-1cm-1. | Not applicable |

| Fluorescence Quantum Yield (Φf) | Reported to be very low.[2] A specific numerical value has not been found in the literature. For a structurally similar NIR dye, IR-786 perchlorate, a quantum yield of 3.3% has been reported.[3][4] | Not specified |

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is paramount for the reliable application of fluorescent dyes. The following sections detail the standard experimental protocols for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Protocol:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol or DMSO) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax = 792 nm). A cuvette with a 1 cm path length is typically used.

-

Data Analysis: Plot the measured absorbance values against the corresponding concentrations. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the slope of the resulting linear graph will be the molar extinction coefficient.

Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The comparative method, using a reference standard with a known quantum yield, is a widely accepted technique.

Protocol:

-

Select a Reference Standard: Choose a reference dye with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the sample. For NIR dyes like IR-792, standards such as ICG (Indocyanine Green) are often used.

-

Prepare Solutions: Prepare dilute solutions of both the this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Using a fluorometer, record the fluorescence emission spectra of both the sample and reference solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculate Quantum Yield: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

Where:

-

Φf,ref is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Workflow for the comparative determination of fluorescence quantum yield.

Application in Bioimaging

This compound's strong absorption in the near-infrared window makes it a suitable candidate for in vivo imaging applications, where deep tissue penetration and low autofluorescence are advantageous. Although not directly involved in specific signaling pathways, it can be conjugated to targeting moieties to visualize specific cells or tissues.

Conceptual diagram of targeted bioimaging using an IR-792 conjugate.

References

- 1. researchgate.net [researchgate.net]

- 2. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. IR-786 perchlorate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

IR-792 perchlorate solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of IR-792 perchlorate, a near-infrared (NIR) cyanine dye. Due to its importance in applications such as bioimaging and photothermal therapy, understanding its solubility is critical for formulation, delivery, and experimental reproducibility.

Core Concepts in this compound Solubility

This compound is a hydrophobic molecule, and its solubility is largely dictated by the polarity of the solvent and the nature of the perchlorate counterion. The heptamethine cyanine backbone is nonpolar, leading to favorable interactions with organic solvents. The perchlorate anion can enhance solubility in certain organic media.[1] For aqueous solutions, the dye's inherent hydrophobicity makes it poorly soluble, often requiring the use of co-solvents or encapsulation in delivery systems like nanoparticles to achieve stable dispersions.

Solubility Data

While precise quantitative solubility data for this compound is not widely published, qualitative assessments from various studies provide a good understanding of its behavior in common laboratory solvents. The following table summarizes the available information.

| Solvent | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common solvent for preparing stock solutions of this compound.[1] |

| Chloroform | Nonpolar | High | Another effective solvent for dissolving the dye.[1] |

| Methanol | Polar Protic | Soluble | Used in studies for preparing solutions of IR-792. |

| Water / Aqueous Buffers | Polar Protic | Poorly Soluble | As a non-sulfonated cyanine dye, it has low water solubility, which can lead to aggregation. |

| Ionic Liquids (e.g., EMIM TFSI, BMIM BF4) | Ionic | Soluble | Has been successfully dissolved in these "green solvents" for spectroscopic studies. |

Experimental Protocol: Determining Solubility of this compound

The following is a standard protocol for determining the solubility of this compound in a given solvent using the saturation shake-flask method followed by UV-Vis spectroscopy. This method is reliable and can be adapted for various organic and aqueous solvent systems.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent (e.g., 1 mL). The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

-

-

Preparation of Samples for Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Perform a serial dilution of the supernatant with the same solvent to bring the concentration into the linear range of the spectrophotometer. The dilution factor must be recorded accurately.

-

-

Spectroscopic Analysis:

-

Measure the absorbance of the diluted samples at the maximum absorption wavelength (λmax) of this compound, which is approximately 792 nm.

-

Use the pure solvent as a blank.

-

-

Calculation of Solubility:

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of the diluted sample, where A is the absorbance, ε is the molar extinction coefficient of this compound in the specific solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of cyanine dyes.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

IR-792 Perchlorate: A Technical Guide to its Mechanism of Action as a Near-Infrared Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of IR-792 perchlorate, a heptamethine cyanine dye, as a versatile fluorescent agent in biomedical research. We will delve into its fundamental photophysical properties, cellular interaction and uptake mechanisms, and provide detailed experimental protocols for its application.

Core Principles of Fluorescence and the Advantages of the Near-Infrared Window

The phenomenon of fluorescence is governed by the absorption of photons, which elevates a molecule (a fluorophore) to an excited electronic state. The molecule rapidly loses some energy through non-radiative vibrational relaxation before returning to its ground state by emitting a photon of lower energy (and thus longer wavelength). This process is visually summarized in a Jablonski diagram.

This compound operates in the near-infrared (NIR) spectrum, specifically the NIR-I window (700-900 nm).[1] This spectral region offers significant advantages for biological imaging, primarily due to the reduced scattering and absorption of light by endogenous biomolecules like hemoglobin and water.[1] This results in deeper tissue penetration and a higher signal-to-background ratio by minimizing autofluorescence, making it ideal for in vivo imaging applications.[1]

Photophysical Properties of this compound

The utility of a fluorescent dye is defined by its photophysical characteristics. This compound possesses a heptamethine cyanine backbone, which is responsible for its strong absorption in the NIR region.[1] The perchlorate (ClO₄⁻) acts as a counterion, influencing its solubility in various organic solvents.[1]

| Property | Value | Reference(s) |

| Maximum Absorption (λmax) | ~792 nm | [1] |

| Molar Extinction Coefficient (ε) | 2.0 x 10⁵ - 2.8 x 10⁵ M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | Reported as low; iodide forms often exhibit higher quantum yields | [1] |

| Photostability | Generally high, but susceptible to photobleaching with prolonged exposure | [1][2] |

| Molecular Formula | C₄₂H₄₉ClN₂O₄S | N/A |

| Molecular Weight | 713.37 g/mol | [1] |

Mechanism of Action in Biological Systems: Cellular Uptake and Localization

The interaction of this compound with cells is a critical aspect of its function. While often used in nanoparticle formulations, understanding the potential uptake mechanisms is key for experimental design. Cellular entry of nanoparticles is an active, energy-dependent process influenced by particle size, surface charge, and cell type.[3][4][5]

Major endocytic pathways include:

-

Clathrin-Mediated Endocytosis: Involves the formation of clathrin-coated pits for the internalization of cargo.

-

Caveolae-Mediated Endocytosis: Utilizes flask-shaped invaginations in the cell membrane rich in caveolin proteins.

-

Macropinocytosis: A non-specific process involving large-scale engulfment of extracellular fluid.

-

Clathrin/Caveolae-Independent Endocytosis: A less characterized pathway for certain molecules.[4][5]

Once internalized, the dye or its carrier nanoparticle is typically trafficked through the endo-lysosomal pathway. The specific intracellular localization can be influenced by the dye's properties; for instance, other lipophilic cationic dyes are known to accumulate in mitochondria.

Experimental Protocols

General Protocol for In Vitro Cell Staining and Fluorescence Microscopy

This protocol provides a representative workflow for staining adherent cells with a fluorescent probe like this compound for analysis by fluorescence microscopy. It is adapted from standard immunofluorescence procedures.[6][7]

Methodology:

-

Cell Culture: Seed adherent cells onto sterile glass coverslips in a culture plate and grow to the desired confluency.

-

Wash: Gently wash the cells twice with Phosphate-Buffered Saline (PBS) to remove culture medium.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. This step cross-links proteins, preserving cell morphology.

-

Wash: Rinse the cells three times with PBS to remove the fixative.

-

Permeabilization (Optional): If targeting intracellular structures, incubate cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes. This step is not required for staining plasma membrane components.

-

Staining: Dilute the this compound probe to the desired working concentration in an appropriate buffer (e.g., PBS). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound dye and reduce background signal.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges of the coverslip.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation ~780-790 nm, Emission ~810-830 nm).

Protocol for Synthesis of SERS Nanoparticles with this compound

This compound is frequently used as a Raman reporter molecule in Surface-Enhanced Raman Scattering (SERS) due to its strong signal enhancement when adsorbed onto plasmonic nanoparticles.[1][8] SERS signals from IR-792 can be 10 to 1,000 times stronger than other dyes under NIR excitation.[1]

Methodology Summary:

This protocol is a summary of a method for creating silica-coated gold nanostars encoded with IR-792.[9]

-

Nanoparticle Synthesis: Gold nanostars are first synthesized by the rapid addition of HAuCl₄ to an ice-cold ascorbic acid solution. The resulting nanoparticles are collected by centrifugation.

-

Silica Coating and Dye Incorporation: The gold nanostar dispersion is added to a solution of ethanol, ammonium hydroxide, tetraethyl orthosilicate (TEOS), and a solution of this compound in N,N-dimethylformamide.

-

Mechanism: The TEOS hydrolyzes to form a silica shell around the gold nanostar, trapping the IR-792 dye molecules in close proximity to the gold surface. This proximity is crucial for the plasmonic enhancement of the Raman signal.

-

Application: These SERS nanoparticles can be functionalized with targeting ligands (e.g., RGD peptides) for specific molecular imaging applications, such as delineating tumor margins.[9] The unique spectral fingerprint of IR-792 allows it to be distinguished from other Raman reporters in multiplexed imaging experiments.[9][10]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. A simple strategy for simultaneously enhancing photostability and mitochondrial-targeting stability of near-infrared fluorophores for multimodal imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. dovepress.com [dovepress.com]

- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. SERS-Coded Gold Nanorods as a Multifunctional Platform for Densely Multiplexed Near-Infrared Imaging and Photothermal Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High Precision Imaging of Microscopic Spread of Glioblastoma with a Targeted Ultrasensitive SERRS Molecular Imaging Probe [thno.org]

- 10. Quantitative SERRS Multiplexing of Biocompatible Gold Nanostars for in vitro and ex vivo detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photostability and Photobleaching of IR-792 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-792 perchlorate, a heptamethine cyanine dye, is a near-infrared (NIR) fluorophore with applications in various biomedical fields, including in vivo imaging and as a photosensitizer. As with other cyanine dyes, its utility is intrinsically linked to its photostability, or lack thereof. Photobleaching, the irreversible loss of fluorescence upon light exposure, can limit the quantitative accuracy and duration of fluorescence-based experiments. This technical guide provides a comprehensive overview of the known photostability and photobleaching characteristics of heptamethine cyanine dyes, with a specific focus on what can be inferred for this compound. It details the underlying mechanisms of photodegradation, presents standardized experimental protocols for quantifying photostability, and offers strategies for mitigating photobleaching. While specific quantitative data for this compound is not extensively available in the public domain, this guide equips researchers with the foundational knowledge and practical methodologies to assess its photostability for their specific applications.

Introduction to this compound and the Challenge of Photostability

This compound is a synthetic organic dye belonging to the heptamethine cyanine class, characterized by a long polymethine chain that dictates its absorption and emission in the near-infrared spectrum. Its chemical structure is provided in Table 1. The appeal of NIR dyes like IR-792 lies in the "optical window" of biological tissues (roughly 700-900 nm), where light penetration is maximal due to reduced absorption and scattering by endogenous chromophores like hemoglobin and melanin. This property makes them valuable tools for deep-tissue fluorescence imaging.

However, a significant drawback of many cyanine dyes is their susceptibility to photobleaching.[1] This process is a complex interplay of factors including the dye's molecular structure, its local microenvironment (solvent, viscosity, presence of oxygen), and the illumination conditions (wavelength, intensity, and duration). Understanding and quantifying the photostability of this compound is therefore critical for its effective implementation in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄₂H₄₉ClN₂O₄S | [2] |

| Molecular Weight | 713.37 g/mol | [2] |

| Maximum Absorption (λmax) | 792 nm | [2] |

| Molar Extinction Coefficient | Data not available | |

| Fluorescence Quantum Yield | Very low | [3] |

| Fluorescence Lifetime | Picosecond range | [3] |

Mechanisms of Photobleaching in Heptamethine Cyanine Dyes

The photobleaching of cyanine dyes is primarily driven by photochemical reactions that alter the fluorophore's structure, rendering it non-fluorescent. The process is often initiated by the absorption of a photon, which elevates the dye to an excited singlet state (S₁). From this state, it can either relax to the ground state (S₀) by emitting a photon (fluorescence) or undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state is highly reactive and is the primary origin of photobleaching pathways.

Two main types of photochemical reactions contribute to photobleaching:

-

Type I Reactions: The excited triplet state dye can react directly with a substrate molecule, such as a biological macromolecule or a solvent molecule, through electron or hydrogen atom transfer, leading to the formation of radical ions. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS), which can further degrade the dye.

-

Type II Reactions: The excited triplet state dye can transfer its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer generates highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can readily attack the polymethine chain of the cyanine dye, leading to its cleavage and the loss of conjugation, which is essential for its fluorescence. This is often the dominant photobleaching pathway for cyanine dyes in the presence of oxygen.[4][5]

The general mechanism of singlet oxygen-mediated photobleaching is illustrated in the following diagram.

References

- 1. Item - Structural Optimization of Heptamethine Cyanine Dyes - University of Notre Dame - Figshare [curate.nd.edu]

- 2. This compound Dye content 99 207399-10-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Nanoassemblies of heptamethine cyanine dye-initiated poly(amino acid) enhance ROS generation for effective antitumour phototherapy - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 5. Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

IR-792 Perchlorate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of IR-792 perchlorate, a near-infrared (NIR) cyanine dye, for researchers, scientists, and drug development professionals. This document outlines its core properties, experimental applications, and relevant protocols.

Core Properties of this compound

This compound is a versatile organic dye with significant applications in biomedical research, primarily owing to its strong absorbance and fluorescence in the near-infrared spectrum. This region is often referred to as the "optical window" for biological tissues, as it allows for deeper light penetration with reduced autofluorescence.

| Property | Value | Reference |

| CAS Number | 207399-10-8 | [1][2] |

| Molecular Weight | 713.37 g/mol | [1] |

| Empirical Formula | C₄₂H₄₉ClN₂O₄S | [1] |

| Appearance | Green powder | |

| Solubility | Soluble in organic solvents like DMSO, DMF, and acetonitrile | |

| Maximum Absorption (λmax) | ~792 nm | |

| Maximum Emission (λem) | ~820 nm |

Applications in Research

The unique photophysical properties of this compound make it a valuable tool in several research domains, most notably in the development of theranostic agents for cancer.

Photothermal Therapy (PTT)

This compound is an effective photothermal agent. When irradiated with a laser at or near its maximum absorption wavelength, it efficiently converts light energy into heat. This localized hyperthermia can be used to ablate tumor cells. To enhance its delivery and retention within tumor tissues, this compound is often encapsulated within nanoparticles.

Fluorescence Imaging

The intrinsic fluorescence of this compound in the NIR region allows for its use as a contrast agent in in vivo imaging. This enables researchers to visualize the biodistribution of the dye or its nanoparticle formulation and to monitor the accumulation at the target site, such as a tumor.

Cellular Uptake Mechanisms

The cellular uptake of cyanine dyes like this compound is an active area of investigation. Studies on similar heptamethine cyanine dyes suggest that uptake can be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells. Another proposed mechanism involves the formation of adducts with albumin, leading to albumin-mediated endocytosis.[1] The specific pathway can be cell-type dependent and may involve passive diffusion at higher concentrations.[2]

Experimental Protocols

While specific experimental parameters should be optimized for each application and cell line, the following provides a general framework for common uses of this compound.

Preparation of this compound-Loaded Nanoparticles (General Protocol)

This protocol describes a general method for encapsulating this compound into a polymeric nanoparticle formulation, such as one based on PLGA (Poly(lactic-co-glycolic acid)).

-

Dissolution: Dissolve a calculated amount of this compound and PLGA polymer in a suitable organic solvent like acetonitrile.

-

Emulsification: Prepare a solution of a surfactant (e.g., phospholipids like DSPE-PEG) in an aqueous buffer (e.g., 4% ethanol in water).

-

Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. This causes the polymer and dye to precipitate into nanoparticles.

-

Purification: Purify the nanoparticle suspension to remove free dye and excess surfactant. This can be achieved through methods like dialysis or centrifugal filtration.

-

Characterization: Characterize the nanoparticles for size, polydispersity, and dye loading efficiency.

In Vitro Photothermal Therapy Protocol

This protocol outlines a general procedure for assessing the photothermal efficacy of this compound-loaded nanoparticles on cancer cells in culture.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Incubation: Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiation: Irradiate the cells with an 808 nm NIR laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 2-5 minutes).

-

Viability Assay: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT or MTS assay.

In Vivo Photothermal Therapy Protocol (Murine Model)

This protocol provides a general workflow for evaluating the in vivo photothermal effects of this compound formulations in a tumor-bearing mouse model.

-

Tumor Inoculation: Subcutaneously inoculate cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size.

-

Agent Administration: Administer the this compound formulation (e.g., nanoparticles) via intravenous or intratumoral injection.

-

Biodistribution Imaging: At various time points post-injection, perform in vivo fluorescence imaging to monitor the accumulation of the agent in the tumor.

-

Laser Irradiation: Once peak tumor accumulation is observed, irradiate the tumor with an 808 nm NIR laser at a defined power density (e.g., 0.6-1 W/cm²) for a specified time (e.g., 2-10 minutes).[3][4]

-

Tumor Monitoring: Monitor tumor growth and the overall health of the mice over time.

Logical Workflow for PTT Agent Development

The following diagram illustrates a typical workflow for the development and evaluation of an this compound-based photothermal therapy agent.

Signaling Pathways in Photothermal Therapy

While this compound itself is not known to directly target specific signaling pathways, the cellular stress induced by photothermal therapy can activate various downstream signaling cascades. The hyperthermic conditions generated can lead to protein denaturation, increased membrane permeability, and the generation of reactive oxygen species (ROS). These events can trigger apoptotic or necrotic cell death pathways. For instance, heat stress is known to activate pathways involving heat shock proteins (HSPs) and can lead to the activation of caspases, key effectors of apoptosis. It is important to note that the primary mechanism of action for this compound in PTT is physical (thermal ablation) rather than a direct pharmacological interaction with a specific signaling molecule.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of protocols and detailed investigation of cellular responses are recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. In vivo photothermal treatment by the peritumoral injection of macrophages loaded with gold nanoshells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to IR-792 Perchlorate: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for IR-792 perchlorate, a near-infrared cyanine dye. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a gold-green crystalline powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 207399-10-8 | [1][2] |

| Molecular Formula | C42H49ClN2O4S | [1][2] |

| Molecular Weight | 713.37 g/mol | [2] |

| Appearance | Gold, green powder, crystalline | [1] |

| Melting Point | 201 - 203 °C | [1][2] |

| Solubility | No data available | [1] |

| λmax | 792 nm | [2] |

Hazard Identification and Toxicology

Specific quantitative toxicological data for this compound, such as LD50 and LC50 values, are not available.[1] The toxicological properties of this specific compound have not been thoroughly investigated.[3] However, the safety considerations for this compound are informed by the known hazards of its two main components: the cyanine dye structure and the perchlorate anion.

Perchlorate Anion Toxicity

The primary toxicological concern with perchlorate salts is their effect on the thyroid gland.[4][5] Perchlorate competitively inhibits the sodium-iodide symporter (NIS), which is responsible for iodide uptake into the thyroid.[6][7] This can disrupt the production of thyroid hormones, which are crucial for metabolism and development.[5][6]

Cyanine Dye Toxicity

General safety precautions for handling cyanine dyes should be followed. While specific toxicity data for IR-792 is unavailable, some cyanine dyes can cause skin and eye irritation.[8] Inhalation of dust should be avoided.

Handling Precautions and Personal Protective Equipment (PPE)

Given the unknown specific toxicity of this compound, cautious handling is essential. The following procedures are recommended.

Engineering Controls

-

Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

Personal Protective Equipment

-

Eye Protection: Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Hand Protection: Handle with gloves.[1] Nitrile gloves are a suitable option. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water.[1]

-

Eye Contact: Flush eyes with water as a precaution.[1]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

In all cases of exposure, seek medical attention if symptoms persist.

Storage and Disposal

-

Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[1] Sigma-Aldrich recommends storage at room temperature.[4]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Researchers planning to use this compound should develop their own protocols based on the intended application and the safety information provided in this guide. Any in vivo studies should be conducted under approved animal care and use protocols.

Conclusion

While specific toxicological data for this compound is lacking, a conservative approach to handling based on the known hazards of perchlorates and general safety practices for cyanine dyes is recommended. Adherence to the handling precautions and use of appropriate personal protective equipment outlined in this guide will help to minimize the risk of exposure and ensure a safe research environment.

References

- 1. ampac.us [ampac.us]

- 2. This compound Dye content 99 207399-10-8 [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Perchlorates | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Role of IR-792 Perchlorate in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

IR-792 perchlorate, a heptamethine cyanine dye, has emerged as a significant tool in biomedical research, primarily owing to its strong optical absorbance and fluorescence in the near-infrared (NIR) window, approximately at 792 nm. This property allows for deeper tissue penetration of light, making it an ideal candidate for a range of in vivo applications. This technical guide provides a comprehensive overview of the multifaceted uses of this compound, with a focus on its applications in photothermal therapy, photodynamic therapy, and advanced bioimaging modalities.

Core Applications and Mechanisms

This compound's utility in biomedical research stems from its ability to act as a potent photosensitizer and a contrast agent. When excited by NIR light, it can convert the absorbed light energy into heat, leading to localized hyperthermia for photothermal therapy (PTT). Alternatively, it can transfer energy to molecular oxygen to generate reactive oxygen species (ROS), the basis of photodynamic therapy (PDT). Furthermore, its distinct spectral signature makes it a valuable reporter molecule for Surface-Enhanced Raman Scattering (SERS) based bioimaging.

To enhance its stability, solubility, and target specificity in biological systems, this compound is frequently incorporated into various nanostructures, such as polymeric nanoparticles, gold nanorods, and liposomes.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in various biomedical applications, compiled from multiple research studies.

Table 1: Photothermal Therapy (PTT) Parameters

| Parameter | Value | Application Context |

| Photothermal Conversion Efficiency | ~36% | When incorporated into polymeric nanoparticles for PTT. |

| Temperature Increase | Can reach >75 °C | In tumors injected with IR-792-loaded nanorods upon NIR irradiation.[1] |

| Laser Power Density | 0.3 W/cm² - 2 W/cm² | Typical range used for in vivo PTT applications.[1][2] |

| Drug Loading Capacity | ~0.35 mg/mg | Of IR-792 onto mesoporous carbon nanocomposites.[3] |

| Drug Release Efficiency (NIR-triggered) | Up to 88.2% | Release of bortezomib from nanoparticles under NIR irradiation in an acidic environment.[4] |

| Drug Release Boost (NIR-triggered) | ~4-fold increase | 5-Fluorouracil release from thermosensitive micelles after 24h with repeated NIR irradiation.[5] |

Table 2: Bioimaging and Nanoparticle Characteristics

| Parameter | Value | Application Context |

| Maximum Absorption (λmax) | ~792 nm | In various solvents, central to its NIR applications. |

| SERS Signal Enhancement | 10 to 1,000 times stronger | Compared to other traditional dyes under NIR excitation.[6] |

| Nanoparticle Size (ZIF-8 based) | ~81.67 nm | Uniform nanoparticles synthesized for drug delivery.[1][3] |

| Nanoparticle Size (PLGA based) | ~80.4 nm - 250 nm | For co-delivery of IR-792 and other therapeutic agents.[7][8] |

Table 3: Photodynamic Therapy (PDT) Related Parameters

| Parameter | Value | Application Context |

| Singlet Oxygen Quantum Yield (ΦΔ) | High intersystem crossing rate suggests potential as a photosensitizer. Specific quantum yield for free IR-792 is not readily reported, but incorporation into nanosystems can enhance ROS generation. A similar hemicyanine dye, HCy-6, exhibited a ΦΔ of 0.8.[7][9] | The efficiency of generating singlet oxygen upon photoexcitation. |

| Laser Power Density | 5 mW/cm² - 95 mW/cm² | Typical range for in vitro and in vivo PDT studies.[4] |

| Irradiation Dose (in vitro) | 1.43 - 7.15 J/cm² | Range of light doses used for treating cancer cells in culture.[10] |

| Irradiation Dose (in vivo) | 50 - 150 J/cm² | Range of light doses used for treating tumors in animal models.[10] |

Key Experimental Protocols

This section details representative methodologies for the synthesis of IR-792 functionalized nanoparticles and their application in photothermal and photodynamic therapy.

Protocol 1: Synthesis of IR-792 Loaded PLGA Nanoparticles

This protocol describes the encapsulation of this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified emulsification-evaporation method, suitable for co-encapsulating both hydrophobic and hydrophilic agents.[11][12]

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Ethyl acetate

-

Methanol

-

Polyvinyl alcohol (PVA) solution (e.g., 5% w/v)

-

Deionized water

-

Magnetic stirrer

-

Sonicator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a mixture of ethyl acetate and methanol. The ratio of the solvents should be optimized based on the desired nanoparticle characteristics.

-

Emulsification: Add the organic phase dropwise to a continuously stirring aqueous PVA solution. The volume ratio of the organic to aqueous phase is typically around 1:5.

-

Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size. The sonication parameters (power and duration) are critical for controlling the final nanoparticle size.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow for the complete evaporation of the organic solvents, leading to the formation of solid nanoparticles.

-

Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Washing: Remove the supernatant and wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated IR-792.

-

Resuspension: Resuspend the final nanoparticle pellet in the desired buffer or medium for further characterization and application.

Protocol 2: In Vitro Photothermal Therapy (PTT) Assay

This protocol outlines a typical in vitro experiment to evaluate the photothermal efficacy of IR-792-loaded nanoparticles on cancer cells.[13]

Materials:

-

Cancer cell line (e.g., 4T1, HCT116)

-

Cell culture medium and supplements

-

IR-792 loaded nanoparticles

-

96-well plates

-

NIR laser (e.g., 808 nm)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Nanoparticle Incubation: Treat the cells with varying concentrations of IR-792 loaded nanoparticles and incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake. Include control groups with untreated cells and cells treated with nanoparticles but without laser irradiation.

-

NIR Irradiation: Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a defined duration (e.g., 5 minutes).

-

Post-Irradiation Incubation: After irradiation, return the plate to the incubator for a further 24-48 hours.

-

Cell Viability Assessment: Assess the cell viability using a standard assay like MTT. Add the reagent to each well, incubate as per the manufacturer's instructions, and then measure the absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control group to determine the photothermal cytotoxicity of the IR-792 loaded nanoparticles.

Protocol 3: In Vivo Photothermal Therapy (PTT) in a Mouse Tumor Model

This protocol describes a typical in vivo study to assess the antitumor efficacy of IR-792 mediated PTT in a subcutaneous tumor model.[14][15]

Materials:

-

Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)

-

IR-792 loaded nanoparticles suspended in a sterile vehicle (e.g., PBS)

-

NIR laser (e.g., 808 nm) with a fiber optic cable

-

Infrared thermal camera

-

Anesthesia

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Nanoparticle Administration: Administer the IR-792 loaded nanoparticles to the tumor-bearing mice via a suitable route (e.g., intravenous or intratumoral injection).

-

Biodistribution and Accumulation: Allow sufficient time for the nanoparticles to accumulate in the tumor tissue (typically 4-24 hours post-injection). This can be monitored if the nanoparticles have an imaging component.

-

Anesthesia and Irradiation: Anesthetize the mice and expose the tumor area to NIR laser irradiation at a specific power density and for a defined duration.

-

Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches the desired therapeutic range (typically >42°C).

-

Tumor Growth Monitoring: Measure the tumor volume using calipers every few days for a specified period to assess the treatment efficacy.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are mediated through the induction of distinct cell death pathways.

Photothermal Therapy (PTT) and Hyperthermia-Induced Apoptosis

In PTT, the absorption of NIR light by IR-792 leads to a rapid increase in local temperature (hyperthermia), which can induce tumor cell death primarily through apoptosis and necrosis. Hyperthermia triggers a cellular stress response, including the upregulation of Heat Shock Proteins (HSPs) like HSP70.[3][16] However, sustained and high levels of heat stress overwhelm these protective mechanisms, leading to the activation of apoptotic signaling cascades.

Caption: Workflow of IR-792 mediated Photothermal Therapy (PTT).

The hyperthermia-induced apoptotic pathway involves the activation of caspases, a family of proteases that execute programmed cell death.

Caption: Hyperthermia-induced intrinsic apoptotic pathway.

Photodynamic Therapy (PDT) and ROS-Mediated Apoptosis

In PDT, photoexcited IR-792 transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen. These ROS can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis.

Caption: Mechanism of IR-792 mediated Photodynamic Therapy (PDT).

The accumulation of ROS triggers intracellular signaling cascades that converge on the activation of caspases, leading to apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of effector caspases, like caspase-3, which then cleave various cellular substrates, orchestrating the dismantling of the cell.[17][18][19][20]

Caption: ROS-mediated intrinsic and extrinsic apoptotic pathways.

Conclusion

This compound stands as a versatile and powerful agent in the biomedical researcher's toolkit. Its favorable optical properties in the near-infrared spectrum enable its use in a variety of applications, from high-resolution imaging to targeted cancer therapies. The ability to incorporate this dye into diverse nanoparticle platforms further expands its potential, allowing for the development of sophisticated theranostic agents with enhanced efficacy and specificity. As research in nanomedicine and phototherapy continues to advance, the applications of this compound are poised to expand, offering new avenues for the diagnosis and treatment of a wide range of diseases.

References

- 1. [PDF] IR792-MCN@ZIF-8-PD-L1 siRNA drug delivery system enhances photothermal immunotherapy for triple-negative breast cancer under near-infrared laser irradiation | Semantic Scholar [semanticscholar.org]

- 2. A Photothermal Agent with Multiple Hot Shock Proteins Inhibition for Enhanced Tumor Photothermal Therapy and Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR792-MCN@ZIF-8-PD-L1 siRNA drug delivery system enhances photothermal immunotherapy for triple-negative breast cancer under near-infrared laser irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH/thermal dual-responsive multifunctional drug delivery system for effective photoacoustic imaging-guided tumor chemo/photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. mgg.chem.ucla.edu [mgg.chem.ucla.edu]

- 11. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Preparation of siRNA-encapsulated PLGA nanoparticles for sustained release of siRNA and evaluation of encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Anti-tumor Effects of Photodynamic Therapy on Oral Squamous Cell Carcinoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

- 16. Nanomaterial-mediated low-temperature photothermal therapy via heat shock protein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IR-792 Perchlorate in In Vivo Small Animal Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-792 perchlorate is a near-infrared (NIR) cyanine dye with potential applications in in vivo small animal imaging. Its fluorescence in the NIR window (700-900 nm) allows for deeper tissue penetration and reduced autofluorescence compared to imaging in the visible spectrum. These characteristics make it a valuable tool for non-invasive monitoring of biological processes in preclinical research. This document provides detailed application notes and a generalized protocol for the use of unconjugated this compound in small animal imaging studies.

It is important to note that while information on this compound exists, particularly in the context of its use as a component of surface-enhanced resonance Raman scattering (SERRS) nanoparticles[1], detailed protocols for its use as a standalone fluorescent imaging agent are not extensively published. Therefore, the following protocols are based on available data for this compound and established methodologies for similar cyanine dyes, such as IR-780 perchlorate and IR-786 perchlorate[2][3]. Users are strongly advised to perform initial optimization studies for their specific animal models and imaging systems.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful in vivo imaging.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₄₉ClN₂O₄S | Sigma-Aldrich |

| Molecular Weight | 713.37 g/mol | Sigma-Aldrich |

| Appearance | Solid | N/A |

| Excitation Maximum (λex) | ~792 nm | Sigma-Aldrich |

| Emission Maximum (λem) | ~820 - 830 nm (estimated from spectra) | N/A |

| Solubility | Soluble in organic solvents like DMSO and ethanol. Limited solubility in aqueous solutions. | [1] |

Experimental Protocols

I. Preparation of this compound for Injection

A. Stock Solution Preparation (1 mM)

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, light-protected microcentrifuge tubes

-

-

Procedure:

-

Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a 1 mM stock solution. For example, to prepare 1 mL of a 1 mM solution, dissolve 0.713 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the dye is completely dissolved. Protect the solution from light.

-

Store the stock solution at -20°C in a light-protected container.

-

B. Working Solution for Injection (e.g., 150 µM in 100 µL)

This protocol is adapted from a study using the similar dye, IR-780 perchlorate[2]. Optimization of the final concentration and injection volume is critical.

-

Materials:

-

1 mM this compound stock solution in DMSO

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile, light-protected tubes

-

-

Procedure:

-

On the day of the experiment, thaw the 1 mM stock solution at room temperature, protected from light.

-

To prepare a 150 µM working solution, dilute the 1 mM stock solution with sterile PBS. For example, to prepare 1 mL of 150 µM solution, mix 150 µL of the 1 mM stock solution with 850 µL of sterile PBS.

-

Vortex the working solution gently to ensure it is well-mixed.

-

The final injection solution should be clear. If precipitation is observed, further dilution or the use of a biocompatible solubilizing agent may be necessary. The final concentration of DMSO in the injected volume should be kept to a minimum (ideally below 5%) to avoid toxicity.

-

II. In Vivo Small Animal Imaging Protocol

A. Animal Handling and Preparation

-

Animal Model: Athymic nude mice (nu/nu) are recommended to minimize light scattering and absorption by fur. If using haired mice, the area to be imaged should be carefully shaved.

-

Anesthesia: Anesthetize the mouse using a suitable method, such as isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail. Monitor the animal's vital signs throughout the procedure.

-

Catheterization (Optional but Recommended): For precise intravenous administration, catheterization of the tail vein is recommended.

B. Administration of this compound

-

Route of Administration: Intravenous (IV) injection via the tail vein is the preferred route for systemic distribution.

-

Dosage: Based on studies with similar dyes, a starting dose of approximately 100 µL of a 75-150 µM solution can be used[2]. This corresponds to approximately 7.5-15 nanomoles of the dye per mouse. This is a starting point and must be optimized.

-

Injection: Inject the prepared working solution slowly and carefully into the tail vein.

C. Fluorescence Imaging

-

Imaging System: Use an in vivo imaging system (IVIS) or a similar instrument equipped for NIR fluorescence imaging.

-

Imaging Parameters:

-

Excitation Filter: Select a filter appropriate for the excitation maximum of this compound (~792 nm). A filter in the range of 770-800 nm is a reasonable starting point.

-

Emission Filter: Select a filter that captures the emission maximum of the dye (~820-830 nm). An emission filter in the range of 810-850 nm should be appropriate.

-

Exposure Time and Binning: Optimize these parameters to achieve a good signal-to-noise ratio without saturation of the detector.

-

-

Image Acquisition:

-

Acquire a baseline image of the animal before injecting the dye to assess autofluorescence.

-

Acquire images at multiple time points post-injection to monitor the biodistribution and clearance of the dye. Based on data from similar free cyanine dyes, early time points (e.g., 5, 15, 30, 60 minutes) are crucial for capturing initial distribution, with later time points (e.g., 2, 4, 6, 24 hours) for assessing clearance.

-

D. Data Analysis

-

Region of Interest (ROI) Analysis: Draw ROIs over the organs of interest (e.g., tumor, liver, kidneys, lungs, spleen) and quantify the average fluorescence intensity.

-

Background Correction: Subtract the background fluorescence from the ROI measurements.

-

Biodistribution Profile: Plot the fluorescence intensity in different organs over time to generate a biodistribution profile.

Expected Biodistribution and Pharmacokinetics

Based on studies of similar free cyanine dyes like IR-786 perchlorate, the following biodistribution and pharmacokinetic profile can be anticipated for unconjugated this compound:

-

Rapid Initial Distribution: Following intravenous injection, the dye is expected to distribute rapidly throughout the vasculature.

-

Early Organ Accumulation: An initial high signal may be observed in the lungs, followed by accumulation in the liver and spleen[3].

-

Rapid Clearance: Free cyanine dyes are typically cleared relatively quickly from the body, primarily through the kidneys and hepatobiliary system. Therefore, the optimal imaging window is likely to be within the first few hours after injection.

-

Low Tumor Accumulation (for non-targeted dye): As an unconjugated dye, this compound is not expected to show significant specific accumulation in tumors. Any observed tumor signal would likely be due to the enhanced permeability and retention (EPR) effect, which is highly dependent on the tumor model.

Visualization of Experimental Workflow

Caption: Experimental workflow for in vivo imaging with this compound.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the reviewed literature detailing direct interactions of unconjugated this compound with known signaling pathways. As a small molecule dye, it is primarily designed to be biologically inert for imaging purposes. However, it is important to consider that any exogenous compound has the potential for off-target effects. Researchers should be mindful of this and include appropriate controls in their experiments to account for any potential biological activity of the dye itself.

Conclusion

This compound holds promise as a near-infrared fluorescent probe for in vivo small animal imaging. The protocols and data presented here provide a comprehensive guide for its application. Due to the limited availability of studies on the unconjugated dye, careful optimization of the protocol, including dye concentration, formulation, and imaging time points, is essential for obtaining reliable and reproducible results. Researchers are encouraged to perform pilot studies to validate the protocol for their specific experimental needs.

References